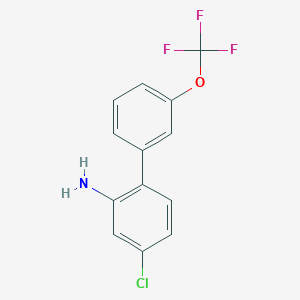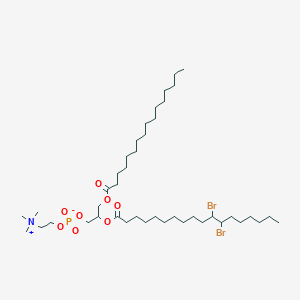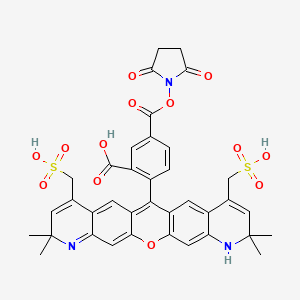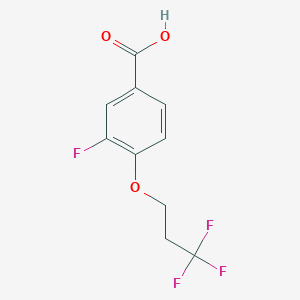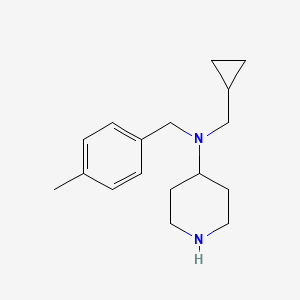![molecular formula C13H7F5INO B15091932 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline is a complex organic compound characterized by the presence of fluorine, iodine, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions may produce various fluorinated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline is unique due to its specific combination of fluorine, iodine, and phenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H7F5INO |
|---|---|
Molekulargewicht |
415.10 g/mol |
IUPAC-Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline |
InChI |
InChI=1S/C13H7F5INO/c14-8-3-6(13(16,17)18)4-9(15)12(8)21-11-5-7(19)1-2-10(11)20/h1-5H,20H2 |
InChI-Schlüssel |
QXUWHPPCZLTUCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)


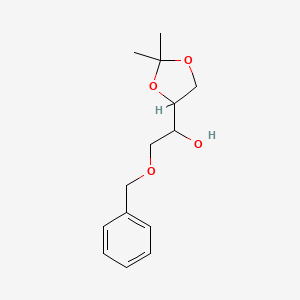
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
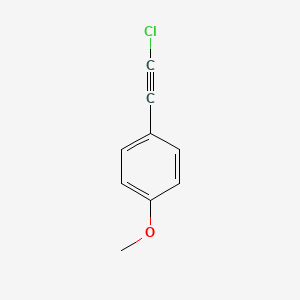

![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
